molecular formula C25H20BrClN2O2 B11088343 (2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

Cat. No.: B11088343
M. Wt: 495.8 g/mol
InChI Key: ZKDZMRGXDOXCAO-UDWIEESQSA-N
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Description

(2E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is a complex organic compound with a unique structure that includes bromine, chlorine, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Chlorobenzylation: Attachment of the 4-chlorobenzyl group to the phenyl ring.

    Cyanoacrylamide Formation: Formation of the cyanoacrylamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The bromine and chlorine atoms can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated phenols, while reduction can produce primary amines.

Scientific Research Applications

(2E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is unique due to its combination of bromine, chlorine, and cyano functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20BrClN2O2

Molecular Weight

495.8 g/mol

IUPAC Name

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C25H20BrClN2O2/c1-16-3-4-17(2)23(11-16)29-25(30)20(14-28)12-19-7-10-24(22(26)13-19)31-15-18-5-8-21(27)9-6-18/h3-13H,15H2,1-2H3,(H,29,30)/b20-12+

InChI Key

ZKDZMRGXDOXCAO-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)/C#N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)C#N

Origin of Product

United States

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